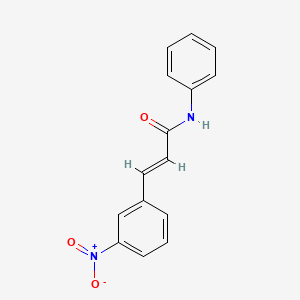

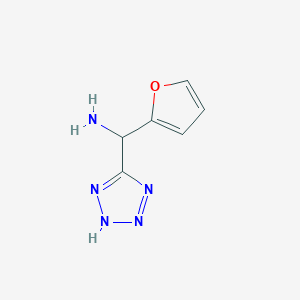

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , often involves various protocols that have been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

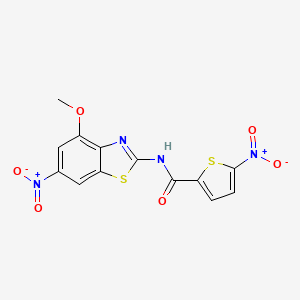

The molecular structure of “6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is characterized by a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a 4,5-dihydro-1H-pyrazol-5-yl group and a 4-chlorophenyl group attached to the quinoxaline core.Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . Quinoline derivatives, which are structurally similar to quinoxaline derivatives, are known to undergo various reactions such as oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

Corrosion Inhibition

Quinoxaline derivatives have been explored for their corrosion inhibition properties. A study by Saraswat and Yadav (2020) demonstrated that quinoxaline derivatives could act as effective corrosion inhibitors for mild steel in acidic media, highlighting their potential industrial application in protecting metal surfaces against corrosion (Saraswat & Yadav, 2020).

Photophysical Properties

Danel et al. (2010) explored the optical absorption and fluorescence spectra of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, which include quinoxaline derivatives. This research provides insights into the photophysical properties of quinoxaline derivatives, suggesting their potential use in luminescent or electroluminescent applications (Danel et al., 2010).

Antimicrobial and Mosquito Larvicidal Activity

Rajanarendar et al. (2010) synthesized quinoxaline derivatives and tested them for antibacterial, antifungal, and mosquito larvicidal activities. This study underscores the potential of quinoxaline derivatives in developing new antimicrobial agents and mosquito control measures (Rajanarendar et al., 2010).

Antimalarial Potential

Saini et al. (2016) reported the synthesis and antimalarial potential of novel quinoline-pyrazolopyridine derivatives, indicating the significance of quinoxaline frameworks in the development of antimalarial agents (Saini et al., 2016).

Photovoltaic Properties

Zeyada et al. (2016) investigated the photovoltaic properties of quinoxaline derivatives, highlighting their application in the fabrication of organic–inorganic photodiodes. This research points towards the utility of quinoxaline derivatives in enhancing the efficiency of photovoltaic devices (Zeyada et al., 2016).

特性

IUPAC Name |

6-[5-(4-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOSYODAFKCZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)

![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)

![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)